REACTION_CXSMILES
|
C1(N)C(F)=C(F)C(F)=C(N)C=1F.Cl.Cl.[Cl:15][C:16]1[CH:21]=[CH:20][C:19]([CH:22]([C:38]2[CH:43]=[CH:42][CH:41]=[CH:40][CH:39]=2)[N:23]2[CH2:28][CH2:27][N:26](CCOCCOCCO)[CH2:25][CH2:24]2)=[CH:18][CH:17]=1>>[Cl:15][C:16]1[CH:17]=[CH:18][C:19]([CH:22]([C:38]2[CH:39]=[CH:40][CH:41]=[CH:42][CH:43]=2)[N:23]2[CH2:24][CH2:25][NH:26][CH2:27][CH2:28]2)=[CH:20][CH:21]=1 |f:0.1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=C(C(=C(C(=C1F)F)F)N)F)N.Cl.Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)C(N1CCN(CC1)CCOCCOCCO)C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)C(N1CCN(CC1)CCOCCOCCO)C1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
ClC1=CC=C(C=C1)C(N1CCNCC1)C1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C1(N)C(F)=C(F)C(F)=C(N)C=1F.Cl.Cl.[Cl:15][C:16]1[CH:21]=[CH:20][C:19]([CH:22]([C:38]2[CH:43]=[CH:42][CH:41]=[CH:40][CH:39]=2)[N:23]2[CH2:28][CH2:27][N:26](CCOCCOCCO)[CH2:25][CH2:24]2)=[CH:18][CH:17]=1>>[Cl:15][C:16]1[CH:17]=[CH:18][C:19]([CH:22]([C:38]2[CH:39]=[CH:40][CH:41]=[CH:42][CH:43]=2)[N:23]2[CH2:24][CH2:25][NH:26][CH2:27][CH2:28]2)=[CH:20][CH:21]=1 |f:0.1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=C(C(=C(C(=C1F)F)F)N)F)N.Cl.Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)C(N1CCN(CC1)CCOCCOCCO)C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)C(N1CCN(CC1)CCOCCOCCO)C1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
ClC1=CC=C(C=C1)C(N1CCNCC1)C1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C1(N)C(F)=C(F)C(F)=C(N)C=1F.Cl.Cl.[Cl:15][C:16]1[CH:21]=[CH:20][C:19]([CH:22]([C:38]2[CH:43]=[CH:42][CH:41]=[CH:40][CH:39]=2)[N:23]2[CH2:28][CH2:27][N:26](CCOCCOCCO)[CH2:25][CH2:24]2)=[CH:18][CH:17]=1>>[Cl:15][C:16]1[CH:17]=[CH:18][C:19]([CH:22]([C:38]2[CH:39]=[CH:40][CH:41]=[CH:42][CH:43]=2)[N:23]2[CH2:24][CH2:25][NH:26][CH2:27][CH2:28]2)=[CH:20][CH:21]=1 |f:0.1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=C(C(=C(C(=C1F)F)F)N)F)N.Cl.Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)C(N1CCN(CC1)CCOCCOCCO)C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)C(N1CCN(CC1)CCOCCOCCO)C1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
ClC1=CC=C(C=C1)C(N1CCNCC1)C1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |